Cas no 879088-41-2 (4-chloro-3-(pyridin-2-yl)aniline)

4-chloro-3-(pyridin-2-yl)aniline structure
879088-41-2 structure
Nome del prodotto:4-chloro-3-(pyridin-2-yl)aniline
Numero CAS:879088-41-2
MF:C11H9ClN2
MW:204.655561208725
MDL:MFCD12024455
CID:821242
PubChem ID:40151925

4-chloro-3-(pyridin-2-yl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-chloro-3-(pyridin-2-yl)benzenamine
    • 4-chloro-3-(2-pyridinyl)Benzenamine
    • 4-chloro-3-(pyridin-2-yl)aniline
    • 4-chloro-3-pyridin-2-ylaniline
    • 4-Chloro-3-(2-pyridinyl)benzenamine (ACI)
    • 4-Chloro-3-(2-pyridyl)aniline
    • 4-chloro-3-(pyridin-2-yl) aniline
    • Benzenamine, 4-chloro-3-(2-pyridinyl)-
    • chloro-3-(pyridin-2-yl)aniline
    • AKOS015917180
    • 4-Chloro-3-(2-pyridyl)aniline;
    • QWVLHTCIAZPQAY-UHFFFAOYSA-N
    • 879088-41-2
    • SCHEMBL1016812
    • DB-077140
    • DTXSID20653956
    • 4-chloro-3-(pyridine-2-yl)aniline
    • MFCD12024455
    • CS-0057191
    • 4-chloro-3-(pyri din-2-yl)aniline
    • BS-50784
    • MDL: MFCD12024455
    • Inchi: 1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2
    • Chiave InChI: QWVLHTCIAZPQAY-UHFFFAOYSA-N
    • Sorrisi: ClC1C(C2C=CC=CN=2)=CC(N)=CC=1

Proprietà calcolate

  • Massa esatta: 204.045426g/mol
  • Carica superficiale: 0
  • XLogP3: 2.5
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 204.045426g/mol
  • Massa monoisotopica: 204.045426g/mol
  • Superficie polare topologica: 38.9Ų
  • Conta atomi pesanti: 14
  • Complessità: 186
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

4-chloro-3-(pyridin-2-yl)aniline Informazioni sulla sicurezza

4-chloro-3-(pyridin-2-yl)aniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM124439-250mg
4-chloro-3-(pyridin-2-yl)aniline
879088-41-2 95%+
250mg
$72 2023-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8223-5G
4-chloro-3-(pyridin-2-yl)aniline
879088-41-2 97%
5g
¥ 2,890.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8223-10G
4-chloro-3-(pyridin-2-yl)aniline
879088-41-2 97%
10g
¥ 4,818.00 2023-04-13
TRC
C379365-1g
4-Chloro-3-(2-pyridinyl)benzenamine
879088-41-2
1g
610.00 2021-08-15
TRC
C379365-100mg
4-Chloro-3-(2-pyridinyl)benzenamine
879088-41-2
100mg
$ 127.00 2023-09-08
Chemenu
CM124439-1g
4-chloro-3-(pyridin-2-yl)aniline
879088-41-2 95+%
1g
$262 2021-08-05
Alichem
A029191991-1g
4-Chloro-3-(pyridin-2-yl)aniline
879088-41-2 97%
1g
$573.30 2023-08-31
eNovation Chemicals LLC
D619055-500MG
4-chloro-3-(pyridin-2-yl)aniline
879088-41-2 97%
500mg
$100 2024-07-21
Advanced ChemBlocks
P44350-5G
4-chloro-3-(pyridin-2-yl)aniline
879088-41-2 97%
5G
$565 2023-09-15
Ambeed
A551040-100mg
4-Chloro-3-(pyridin-2-yl)aniline
879088-41-2 98%
100mg
$42.0 2025-02-21

4-chloro-3-(pyridin-2-yl)aniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ,  Methanol ;  3 h, 5 bar, 50 - 55 °C
1.2 Reagents: Ammonia Solvents: Water ;  1.5 h, pH 10, 15 °C; 1 h, 8 - 10 °C
Riferimento
Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib
Angelaud, Remy; et al, Organic Process Research & Development, 2016, 20(8), 1509-1519

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  24 h, 100 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Riferimento
Directed meta-Selective Bromination of Arenes with Ruthenium Catalysts
Yu, Qingzhen; et al, Angewandte Chemie, 2015, 54(50), 15284-15288

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  rt → 50 °C; 50 °C; 1 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Riferimento
Activation of Unstrained Ketone C(O)-C Bond: 1,2-Nucleophilic Addition Followed by β-Carbon Elimination Strategy
Li, Qiang; et al, ACS Catalysis, 2023, 13(12), 7795-7801

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 110 °C
Riferimento
Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings
Li, Wenlu; et al, European Journal of Medicinal Chemistry, 2017, 141, 721-733

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  15 °C → 50 °C; 1 h, 50 °C; 50 °C → 25 °C
1.2 Reagents: Zinc chloride Solvents: Toluene ,  Tetrahydrofuran ;  45 min, 25 - 30 °C; 30 °C → 55 °C; 1 h, 50 - 55 °C
1.3 Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium ;  45 h, 50 °C; 50 °C → 65 °C; 14 h, 60 - 65 °C
1.4 Reagents: Ammonium chloride Solvents: Toluene ,  Water ;  60 °C
2.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ,  Methanol ;  3 h, 5 bar, 50 - 55 °C
2.2 Reagents: Ammonia Solvents: Water ;  1.5 h, pH 10, 15 °C; 1 h, 8 - 10 °C
Riferimento
Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib
Angelaud, Remy; et al, Organic Process Research & Development, 2016, 20(8), 1509-1519

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  2 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  3 h, 80 °C
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  30 min, reflux
Riferimento
Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor
Li, Yan-yang; et al, Zhongguo Xinyao Zazhi, 2013, 22(17), 2090-2092

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Riferimento
Directed meta-Selective Bromination of Arenes with Ruthenium Catalysts
Yu, Qingzhen; et al, Angewandte Chemie, 2015, 54(50), 15284-15288

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Tricyclohexylphosphine Catalysts: Palladium trifluoroacetate Solvents: Tetrahydrofuran ;  5 min, rt; 4 h, 130 °C
1.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  rt → 50 °C; 50 °C; 1 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Riferimento
Activation of Unstrained Ketone C(O)-C Bond: 1,2-Nucleophilic Addition Followed by β-Carbon Elimination Strategy
Li, Qiang; et al, ACS Catalysis, 2023, 13(12), 7795-7801

4-chloro-3-(pyridin-2-yl)aniline Raw materials

4-chloro-3-(pyridin-2-yl)aniline Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:879088-41-2)4-chloro-3-(pyridin-2-yl)aniline
A842403
Purezza:99%
Quantità:5g
Prezzo ($):520.0